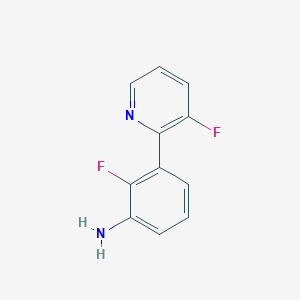
2-Fluoro-3-(3-fluoro-pyridin-2-yl)-phenylamine
Cat. No. B8429749
M. Wt: 206.19 g/mol
InChI Key: VVLMFLUHMBVWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


was prepared by using the same procedures as described for the preparation of 3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine in Scheme C6, starting from 2-bromo-3-fluoropyridine [40273-45-8] and 2-fluoro-3-nitrophenylboronic acid [1150114-29-6]. MS (LC-MS): 207 [M+H]+; tR (HPLC conditions k): 2.39 min.
Name
3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:8]2[C:9]([F:15])=[C:10]([NH2:14])[CH:11]=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.BrC1C([F:23])=CC=CN=1.FC1C([N+]([O-])=O)=CC=CC=1B(O)O>>[F:15][C:9]1[C:8]([C:3]2[C:2]([F:23])=[CH:7][CH:6]=[CH:5][N:4]=2)=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:14]
|
Inputs


Step One
|
Name
|
3-(3-chloro-pyridin-2-yl)-2-fluoro-phenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)C=1C(=C(C=CC1)N)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1[N+](=O)[O-])B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.39 min.
|
|
Duration
|
2.39 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=CC=C1C1=NC=CC=C1F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
